1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol typically involves the nitrosation of meglumine (N-methyl-D-glucamine). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Industrial production methods may involve the use of nitrosating agents such as sodium nitrite in the presence of an acid catalyst to facilitate the nitrosation process.

Analyse Des Réactions Chimiques

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a diagnostic agent or in drug development.

Industry: It may be used in the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol can be compared with other nitroso derivatives of sugars, such as:

- 1-Deoxy-1-(N-nitrosomethylamino)-D-fructose

- 1-Deoxy-1-(N-nitrosomethylamino)-D-mannitol

- 1-Deoxy-1-(N-nitrosomethylamino)-D-galactitol

These compounds share similar structural features but differ in their specific sugar backbones, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific interactions and applications, which may not be fully replicated by its analogs.

Activité Biologique

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, commonly referred to as NDMA, is a nitrosamine compound that has garnered significant attention due to its established mutagenic and carcinogenic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

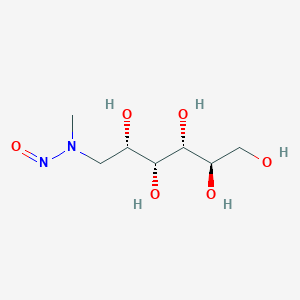

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₆N₂O₆. It is characterized by a D-glucitol backbone with a nitrosomethylamino group, which is crucial for its biological activity. The presence of the nitrosamine group is particularly concerning as it is associated with potent carcinogenic effects.

The biological activity of NDMA primarily arises from its ability to interact with cellular components, leading to DNA damage and subsequent carcinogenesis. The nitrosamine moiety can undergo metabolic activation, resulting in the formation of reactive intermediates that can form adducts with DNA, thereby inducing mutations.

Key Mechanisms Include:

- DNA Adduct Formation : NDMA can form stable adducts with DNA bases, particularly guanine, which may lead to mispairing during DNA replication and ultimately result in mutations.

- Oxidative Stress : NDMA exposure has been linked to the generation of reactive oxygen species (ROS), contributing to oxidative damage in cells.

- Cell Signaling Disruption : NDMA may interfere with normal cellular signaling pathways, promoting uncontrolled cell proliferation and survival.

Carcinogenicity

Research has demonstrated that NDMA is a well-established carcinogen capable of inducing tumors in various organs such as the liver, kidneys, and esophagus in animal models. The International Agency for Research on Cancer (IARC) classifies NDMA as a Group 2A carcinogen, indicating it is probably carcinogenic to humans.

Mutagenicity

NDMA exhibits significant mutagenic properties as evidenced by various assays, including the Ames test. It has been shown to induce mutations in bacterial strains and DNA damage in mammalian cells.

Case Studies

Several studies have highlighted the biological effects of NDMA:

- Liver Tumor Induction in Rodents : In studies involving rats and mice, administration of NDMA resulted in a high incidence of liver tumors. The tumors were associated with increased levels of DNA adducts and markers of cellular proliferation.

- Environmental Exposure : NDMA is frequently detected in drinking water and food products (e.g., processed meats), raising concerns about its potential health risks for consumers. Studies have focused on understanding the formation mechanisms during food processing and water treatment.

Research Findings

Research into NDMA's biological activity continues to evolve. Key findings include:

- Formation Mechanisms : NDMA can be formed during water disinfection processes using chlorine or chloramines. Efforts are ongoing to develop methods to minimize its formation while ensuring effective pathogen removal.

- Analytical Methods : Advances in analytical chemistry have led to improved detection methods for NDMA in environmental samples, enhancing public health monitoring efforts.

Comparative Analysis with Other Nitrosamines

To understand the unique properties of NDMA, it is useful to compare it with other nitrosamines:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Nitrosamine | Tobacco-specific carcinogen with strong mutagenicity |

| N-Nitrosodimethylamine (NDMA) | Nitrosamine | Simple structure; widely studied for carcinogenicity |

| N'-Nitrosonornicotine | Nitrosamine | Linked to tobacco use; implicated in lung cancer |

NDMA's unique D-glucitol backbone may influence its metabolic pathways and toxicity profiles differently compared to simpler nitrosamines like N-Nitrosodimethylamine.

Propriétés

IUPAC Name |

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGVGLCWLGEFMR-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(C(C(CO)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908471 | |

| Record name | 1-Deoxy-1-[methyl(nitroso)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10356-92-0 | |

| Record name | Glucitol, 1-deoxy-1-(methylnitrosamino)-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010356920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-[methyl(nitroso)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4R,5S)-6-[methyl(nitroso)amino]hexane-1,2,3,4,5-pentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.